![molecular formula C14H19NO2 B13214063 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)
3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline is a chemical compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between a 1,4-dioxane ring and a decane ring, with an aniline group attached to the decane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline typically involves the formation of the spirocyclic structure followed by the introduction of the aniline group. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding amine.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Concentrated sulfuric acid for sulfonation at 0-5°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The spirocyclic structure may also contribute to the compound’s ability to cross cell membranes and interact with intracellular targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of an aniline group.
1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative with similar spirocyclic structure.
4-Hydroxycyclohexan-1-one Monoethylene Ketal: Another compound with a similar spiro linkage but different functional groups.
Uniqueness
3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its unique physical properties, such as stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)aniline |
InChI |
InChI=1S/C14H19NO2/c15-13-3-1-2-12(10-13)11-4-6-14(7-5-11)16-8-9-17-14/h1-3,10-11H,4-9,15H2 |
InChI Key |
ZVRHCPFMCUFCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC(=CC=C3)N)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


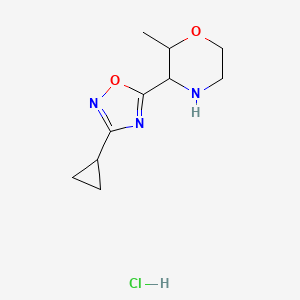
![Methyl({[(3R)-piperidin-3-yl]methyl})amine](/img/structure/B13213986.png)
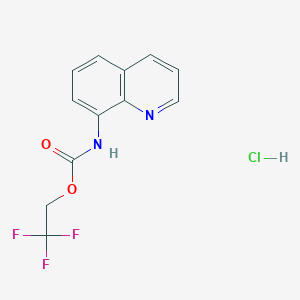
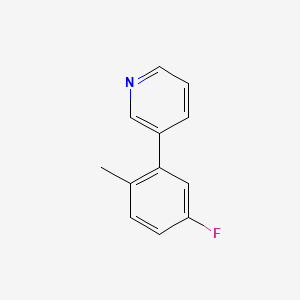

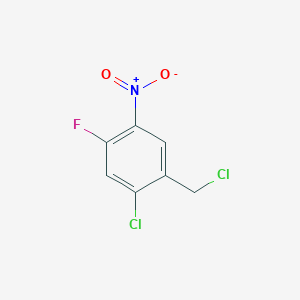

![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13214032.png)
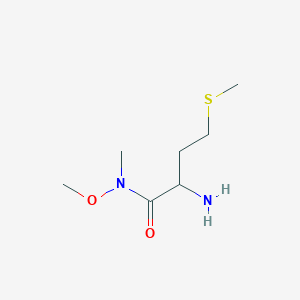

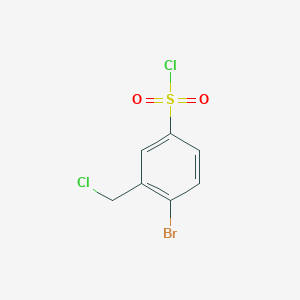

![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)
